![molecular formula C12H10S B2902294 [1,1'-Biphenyl]-3-thiol CAS No. 51193-27-2](/img/structure/B2902294.png)

[1,1'-Biphenyl]-3-thiol

Übersicht

Beschreibung

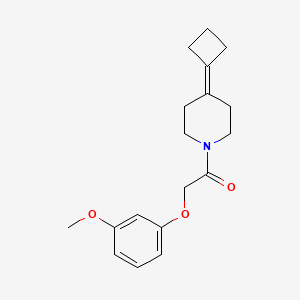

Biphenyl compounds are organic compounds that contain two phenyl rings connected by a single bond . They are used in various applications, including the production of dyes, pharmaceuticals, and pesticides .

Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. One common method is through the Suzuki coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids .Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . They can also undergo oxidation reactions to form biphenyl quinones .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Wissenschaftliche Forschungsanwendungen

Nanolithography

- Electron-Induced Crosslinking: "[1,1'-Biphenyl]-4-thiol" (a compound closely related to "[1,1'-Biphenyl]-3-thiol") forms well-ordered monolayers and demonstrates increased etching resistance upon exposure to low energy electrons. This suggests its potential use as an ultrathin negative resist in nanolithography (Geyer et al., 1999).

Self-Assembled Monolayers

- Structural Investigation: Self-assembled monolayers (SAMs) of "[1,1'-Biphenyl]-4-thiol" on gold surfaces exhibit unique hexagonal structures, which evolve upon annealing. This research aids in understanding the molecular arrangement and potential applications of these SAMs (Matei et al., 2012).

Chemistry and Synthesis

- Synthesis of Novel Compounds: "this compound" derivatives have been synthesized and explored for their potential applications in various fields, including the development of Schiff bases containing triazolo rings (Patel et al., 2014).

- Anticancer Agents: Derivatives of "this compound" have been synthesized and tested for their anticancer activity, with some compounds showing promising results in vitro (Ramaprasad et al., 2014).

Thiol Recognition

- Thiol-Addition Reactions: The development of probes for thiol recognition is an active area of research. Thiol-addition reactions are a simple and straightforward procedure for preparing thiol-sensing probes (Yin et al., 2013).

Material Science

- Liquid Crystalline Monomers: Novel liquid crystalline thiol-ene monomers based on "this compound" have been synthesized, exhibiting potential for in situ polymerization and enhanced electro-optical properties of devices (Wilderbeek et al., 2003).

Nanoclusters

- Silver Nanoclusters: A new class of hydride-rich silver nanoclusters co-protected by phosphines and thiols, including "this compound" derivatives, has been synthesized. These nanoclusters provide new opportunities for functionalization and studying ligand-metal bonding (Bootharaju et al., 2016).

Wirkmechanismus

The mechanism of action of biphenyl compounds can vary depending on their specific structure and the context in which they are used. For instance, some biphenyl derivatives used as antimicrobial agents work by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on biphenyl compounds could involve exploring their potential applications in various fields, such as medicine, materials science, and environmental science . This could include developing new synthesis methods, studying their physical and chemical properties in more detail, and investigating their potential biological activities .

Eigenschaften

IUPAC Name |

3-phenylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPVNBHFGIODTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile](/img/structure/B2902223.png)

![3-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2902224.png)

![(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2902225.png)

![2-{4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2902227.png)

![ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2902229.png)

![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)